4-Tert-butyl-2-(phenoxymethyl)morpholine

Vue d'ensemble

Description

4-Tert-butyl-2-(phenoxymethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by its unique structure, which includes a tert-butyl group and a phenoxymethyl group attached to a morpholine ring. This compound is a white crystalline solid that is soluble in organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Méthodes De Préparation

The synthesis of 4-Tert-butyl-2-(phenoxymethyl)morpholine involves several steps. One common synthetic route includes the reaction of morpholine with tert-butyl chloride to introduce the tert-butyl group. This is followed by the reaction with phenoxymethyl chloride to attach the phenoxymethyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

4-Tert-butyl-2-(phenoxymethyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the phenoxymethyl group, reducing it to a phenylmethanol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce phenylmethanol derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Tert-butyl-2-(phenoxymethyl)morpholine has been investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Research is ongoing to explore its efficacy in reducing inflammation, which could have implications for treating chronic inflammatory diseases.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactive groups allow for various chemical transformations, making it useful in creating more complex molecules.

- Building Block : It can be utilized as a building block for synthesizing other pharmaceuticals or biologically active compounds.

- Reactivity : The phenoxymethyl group can undergo nucleophilic substitutions, while the morpholine can participate in various reactions, enhancing its utility in synthetic chemistry.

Material Science

The unique properties of this compound also make it suitable for applications in material science.

- Polymer Production : Its reactive nature allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.

- Coatings and Adhesives : The compound's stability and reactivity can be advantageous in formulating coatings and adhesives with improved performance characteristics.

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of this compound demonstrated promising results. In vitro assays showed that the compound inhibited the proliferation of several cancer cell lines, suggesting its potential as an anticancer agent. Mechanistic studies indicated that the compound may induce apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Novel Compounds

Researchers used this compound as a precursor to synthesize novel derivatives with enhanced biological activity. By modifying the phenoxymethyl group, they created a series of compounds that exhibited improved potency against specific biological targets, showcasing the versatility of this morpholine derivative in drug development.

Mécanisme D'action

The mechanism of action of 4-Tert-butyl-2-(phenoxymethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

4-Tert-butyl-2-(phenoxymethyl)morpholine can be compared with other morpholine derivatives, such as:

4-Tert-butylmorpholine: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.

2-Phenoxymethylmorpholine: Lacks the tert-butyl group, which may affect its stability and reactivity.

4-Phenoxymethylmorpholine: Similar structure but without the tert-butyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of the tert-butyl and phenoxymethyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications .

Activité Biologique

4-Tert-butyl-2-(phenoxymethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound is notable for its interactions with muscarinic receptors and its implications in various therapeutic contexts, including the treatment of urinary urge incontinence.

Chemical Structure and Properties

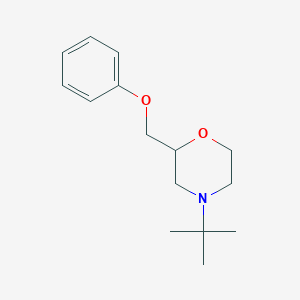

This compound features a morpholine ring substituted with a tert-butyl group and a phenoxymethyl moiety. Its structural formula can be represented as follows:

This configuration contributes to its unique pharmacological profile, influencing its solubility, receptor binding affinity, and metabolic stability.

The primary mechanism of action for this compound involves selective antagonism of the M3 muscarinic receptor. This receptor is implicated in various physiological processes, including smooth muscle contraction and glandular secretion. By blocking the M3 receptor, the compound inhibits these processes, which is beneficial in conditions such as urinary urge incontinence.

Biochemical Pathways

The compound's interaction with muscarinic receptors leads to alterations in intracellular signaling pathways, primarily affecting calcium ion mobilization and cyclic AMP levels. This modulation can result in various cellular responses, including changes in smooth muscle tone and glandular secretion rates.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits rapid absorption and distribution within biological systems. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for its clearance from the body.

Biological Activity and Efficacy

Research has demonstrated that this compound possesses significant biological activity across various models:

- In Vitro Studies : The compound has been shown to effectively inhibit M3 receptor-mediated responses in cultured cell lines. For instance, studies revealed a concentration-dependent inhibition of acetylcholine-induced contractions in smooth muscle tissues.

- In Vivo Studies : Animal models have indicated that administration of this compound results in significant improvements in urinary function, highlighting its therapeutic potential for treating conditions like overactive bladder syndrome.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Urinary Incontinence : A clinical trial involving patients with urinary urge incontinence demonstrated that treatment with this compound led to a marked reduction in episodes of involuntary leakage compared to placebo .

- Neuroprotective Effects : Another study assessed the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved neuronal survival rates in vitro.

Toxicity Profile

The toxicity assessment of this compound has shown favorable results. In cytotoxicity assays on human cell lines (e.g., MCF-7 breast cancer cells), the compound maintained over 90% cell viability even at high concentrations (up to 32 μg/mL), suggesting a good safety profile for therapeutic use .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

4-tert-butyl-2-(phenoxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-15(2,3)16-9-10-17-14(11-16)12-18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPLFQLDULGLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCOC(C1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601270 | |

| Record name | 4-tert-Butyl-2-(phenoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119491-60-0 | |

| Record name | 4-tert-Butyl-2-(phenoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.